molecular formula C10H12N2O2 B12158674 Acetone salicyloylhydrazone CAS No. 54009-57-3

Acetone salicyloylhydrazone

Katalognummer: B12158674
CAS-Nummer: 54009-57-3
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: RFBJJDYPYULWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetone salicyloylhydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is a derivative of salicyloylhydrazone, where the acetone moiety is introduced to enhance its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetone salicyloylhydrazone typically involves the reaction of salicyloylhydrazone with acetone under controlled conditions. One common method is to react salicyloylhydrazone with an excess of acetone in the presence of a catalyst. The reaction mixture is usually refluxed for a specific period, often around 2 hours at 40°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Acetone salicyloylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Wirkmechanismus

The mechanism of action of acetone salicyloylhydrazone involves its interaction with specific molecular targets. The compound can coordinate with metal ions through its hydrazone and acetone moieties, forming stable complexes. These complexes can then interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal ion involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetone salicyloylhydrazone is unique due to its specific combination of the acetone and salicyloyl moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

54009-57-3

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-hydroxy-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C10H12N2O2/c1-7(2)11-12-10(14)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14)

InChI-Schlüssel

RFBJJDYPYULWCO-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.